COX-2 Inhibitory Potency: 4-Fluorophenyl Substitution Confers Nanomolar IC50 and High Selectivity
In the 1,2-diarylpyrrole series, the compound bearing the 5-(4-fluorophenyl) substitution pattern (designated Compound 1) exhibited a COX-2 IC50 of 60 nM with a COX-1/COX-2 selectivity ratio exceeding 1700. By comparison, the isomeric analog lacking the correct 4-fluorophenyl arrangement (Compound 2) was completely inactive against COX-2 [1]. Further modifications to the substituents on the fluorophenyl ring yielded compounds with COX-2 IC50 values ranging from 40 to 80 nM and selectivity ratios from 1200 to greater than 2500 [1]. These data establish that the 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid scaffold provides the essential pharmacophore for achieving nanomolar COX-2 inhibition and high isoform selectivity.
| Evidence Dimension | COX-2 inhibition (IC50) and COX-1/COX-2 selectivity |
|---|---|
| Target Compound Data | IC50 = 60 nM; Selectivity > 1700 |
| Comparator Or Baseline | Isomeric analog (Compound 2): completely inactive against COX-2 |
| Quantified Difference | Active (60 nM) vs. inactive |
| Conditions | In vitro enzyme inhibition assay using human recombinant COX-2 |
Why This Matters
This quantitative activity cliff demonstrates that the 5-(4-fluorophenyl) substitution pattern is not merely beneficial but essential for COX-2 inhibitory activity, directly informing synthetic route design and building block procurement.
- [1] Khanna IK, Weier RM, Yu Y, Collins PW, Miyashiro JM, Koboldt CM, Veenhuizen AW, Currie JL, Seibert K, Isakson PC. 1,2-Diarylpyrroles as potent and selective inhibitors of cyclooxygenase-2. J Med Chem. 1997;40(11):1619-1633. doi:10.1021/jm970036a. View Source
